

Cross-study comparison of Balipodect phase 1 and phase 2 clinical data

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A Comparative Review of Balipodect (TAK-063) Phase 1 and Phase 2 Clinical Trial Data

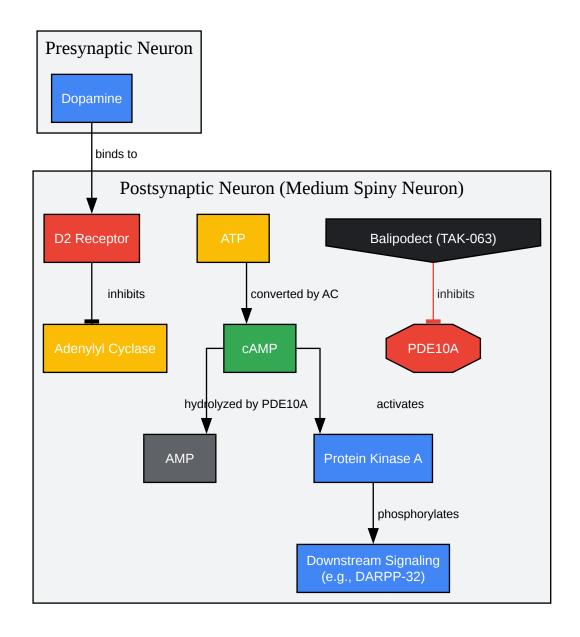
Balipodect (formerly TAK-063) is a selective phosphodiesterase 10A (PDE10A) inhibitor that was investigated for the treatment of schizophrenia. Clinical development reached Phase 2 before being discontinued due to insufficient efficacy. This guide provides a comparative summary of the available data from Phase 1 and Phase 2 clinical studies to offer researchers, scientists, and drug development professionals a comprehensive overview of the compound's clinical profile.

Mechanism of Action: PDE10A Inhibition

Balipodect exerts its effects by inhibiting the phosphodiesterase 10A (PDE10A) enzyme. PDE10A is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in regulating motor function, motivation, and reward. By inhibiting PDE10A, **Balipodect** increases the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in neuronal signaling pathways. The intended therapeutic effect for schizophrenia was to modulate downstream signaling cascades to ameliorate symptoms.

Below is a diagram illustrating the signaling pathway affected by **Balipodect**.





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Caption: Balipodect's mechanism of action via PDE10A inhibition.

Phase 1 Clinical Trial Data

Two key Phase 1 studies have been published. The first was a single-rising dose study in healthy volunteers, and the second was a multiple-rising dose study in healthy Japanese subjects and subjects with stable schizophrenia.

Study Design and Demographics



Parameter	Phase 1 (Single-Rising Dose)	Phase 1 (Multiple-Rising Dose)
Study Identifier	NCT02370602 (Inferred)	NCT01879722
Participants	84 healthy Japanese and non- Japanese volunteers[1][2]	62 healthy Japanese subjects and subjects with stable schizophrenia receiving Balipodect, 15 receiving placebo[3][4]
Dosing Regimen	Single oral doses of 3, 10, 30, 100, 300, or 1000 mg, or placebo[1][2]	Multiple rising oral doses, once daily for 7 days[4]

Pharmacokinetic Profile

Parameter	Phase 1 (Single-Rising Dose)	Phase 1 (Multiple-Rising Dose)
Absorption (Tmax)	Median of 3 to 4 hours (fasting); 6 hours (fed)[1][2]	Not explicitly stated, but PK parameters were comparable between healthy subjects and those with schizophrenia[3][4]
Effect of Food	Slowed absorption and increased oral bioavailability[1] [2]	Administered with food[4]
Elimination	Renal elimination was negligible[1][2]	Not explicitly stated
Dose Proportionality	Exposure increased in a dose- dependent manner[1][2]	Not explicitly stated
Dosing Recommendation	Pharmacokinetic profile supports once-daily dosing[1] [2]	A once-daily dose of up to 30 mg was suggested for future studies[4]

Safety and Tolerability



Adverse Event Profile	Phase 1 (Single-Rising Dose)	Phase 1 (Multiple-Rising Dose)
Most Common AEs	Somnolence (33.3%), orthostatic tachycardia (19.7%), and orthostatic hypotension (9.1%)[1][2]	Somnolence[3][4]
Severe AEs	Orthostatic hypotension (1 at 300 mg) and somnolence (2 at 1000 mg)[1][2]	Not explicitly stated, but most AEs were mild or moderate[3] [4]
Serious AEs/Deaths	None[1][2]	No deaths reported[3][4]
Discontinuations due to AEs	None[1][2]	6 out of 77 subjects did not complete the study, reasons not specified[3][4]
Extrapyramidal Symptoms (EPS)	Infrequent[2]	Incidence increased with exposure; higher rate in subjects with stable schizophrenia than in healthy subjects for equivalent doses[3][4]

Phase 2 Clinical Trial Data

A Phase 2 study was conducted to evaluate the efficacy and safety of **Balipodect** in patients experiencing an acute exacerbation of schizophrenia.

Study Design and Demographics



Parameter	Phase 2
Study Identifier	NCT02477020
Participants	164 adults (18-65 years) with an acute exacerbation of schizophrenia (83 Balipodect, 81 placebo)[5]
Dosing Regimen	20 mg Balipodect or placebo daily for 6 weeks. Dose de-escalation to 10 mg was permitted for intolerability[5]

Efficacy Results

The primary endpoint of the study was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at week 6.

Efficacy Outcome	Result
Primary Endpoint (Change in PANSS Total Score)	Not met. The least-squares mean difference versus placebo was -5.46, which was not statistically significant (p = 0.115)[5]
Secondary Endpoints	Generally supportive of antipsychotic efficacy, though specific data is not provided[5]
Effect Size	0.308[5]
Study Limitations	The interpretation of the results was confounded by a high placebo effect and the absence of an active comparator[5]

Safety and Tolerability



Adverse Event Profile	Phase 2
General Tolerability	Safe and well-tolerated, consistent with Phase 1 findings[5]
AE Severity	Most adverse events were mild or moderate in severity and did not lead to discontinuation[5]
Serious AEs/Deaths	No deaths occurred[5]
Extrapyramidal Symptoms (EPS)	The incidence of akathisia and dystonia was more frequent in the Balipodect group compared to placebo[5]

Experimental Protocols Phase 1 (Single-Rising Dose) Experimental Workflow

The following diagram outlines the workflow for the single-rising dose Phase 1 study.



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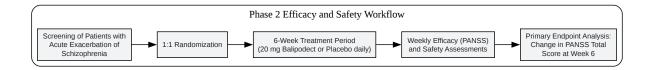
Caption: Workflow of the Phase 1 single-rising dose clinical trial.

Methodology Summary: Healthy volunteers were randomized into one of six dose cohorts (3, 10, 30, 100, 300, or 1000 mg) or a placebo group. Each participant received a single oral dose of **Balipodect** or placebo under fasting conditions. Following a washout period, participants in the 100 mg cohort received a second dose under fed conditions to assess the effect of food on pharmacokinetics. Safety, tolerability, and pharmacokinetic parameters were assessed throughout the study.[1][2]

Phase 2 Experimental Workflow



The diagram below illustrates the workflow for the Phase 2 efficacy and safety study.



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Caption: Workflow of the Phase 2 clinical trial in schizophrenia patients.

Methodology Summary: Adults aged 18 to 65 diagnosed with schizophrenia and experiencing an acute exacerbation of psychotic symptoms were included in the study. After discontinuing any prior psychotropic medications, participants were randomized on a 1:1 basis to receive either 20 mg of **Balipodect** or a placebo once daily for six weeks. Efficacy, primarily measured by the PANSS, and safety were evaluated at weekly visits during the treatment period. The study allowed for a blinded dose reduction to 10 mg of **Balipodect** if the 20 mg dose was not well-tolerated.[5]

Conclusion

The Phase 1 studies of **Balipodect** demonstrated a manageable safety profile and a pharmacokinetic profile that supported once-daily dosing. However, the subsequent Phase 2 trial failed to meet its primary efficacy endpoint in patients with an acute exacerbation of schizophrenia. While secondary endpoints suggested potential antipsychotic activity, the lack of statistical significance on the primary outcome, coupled with a high placebo response, led to the discontinuation of its development for this indication. This comparative guide summarizes the key quantitative data and methodologies from these studies to inform future research in the field of PDE10A inhibition and antipsychotic drug development.

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